

# structure and characterization of (5-Chloro-1-pentynyl)trimethylsilane

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## Compound of Interest

Compound Name: (5-Chloro-1-pentynyl)trimethylsilane

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## An In-depth Technical Guide to (5-Chloro-1-pentynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(5-Chloro-1-pentynyl)trimethylsilane** is a bifunctional organosilane compound of significant interest in modern organic synthesis. Its structure incorporates a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl chloride. This unique combination allows for orthogonal reactivity, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed structural characterization through spectroscopic methods (NMR, IR, MS), insights into its chemical reactivity, and essential safety protocols. The information herein is intended to equip researchers and professionals in drug development with the technical knowledge required for the effective application of this valuable synthetic intermediate.

### Introduction: A Bifunctional Building Block

**(5-Chloro-1-pentynyl)trimethylsilane**, identified by CAS Number 77113-48-5, is a key intermediate in synthetic chemistry.<sup>[1][2]</sup> Its utility stems from the two distinct reactive sites within its molecular framework: the trimethylsilyl-protected alkyne and the terminal chloropentyl chain.

- **The Silyl-Protected Alkyne:** The trimethylsilyl group serves as a removable protecting group for the terminal alkyne. This protection prevents the acidic alkyne proton from interfering with base-sensitive reactions elsewhere in the molecule. The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a wide array of transformations, such as Sonogashira couplings, "click" chemistry, and acetylide additions.
- **The Alkyl Chloride:** The primary chloride at the opposing end of the carbon chain is a versatile electrophilic handle. It readily participates in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups, including amines, azides, cyanides, and thiols, or for the formation of carbon-carbon bonds via organometallic reagents.

This dual functionality makes it an ideal precursor for creating complex molecules where precise, stepwise bond formation is critical. For instance, it has been utilized in the synthesis of specialized initiators for anionic polymerization.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	77113-48-5 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>15</sub> ClSi <a href="#">[2]</a>
Molecular Weight	174.74 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	(5-chloropent-1-yn-1-yl)trimethylsilane
Synonyms	1-Chloro-5-trimethylsilyl-4-pentyne <a href="#">[2]</a>
Appearance	Liquid <a href="#">[4]</a>
Boiling Point	75-77 °C at 20.6 mmHg <a href="#">[1]</a>
Density	0.977 g/mL at 25 °C <a href="#">[1]</a>
Refractive Index (n <sub>20/D</sub> )	1.4560 <a href="#">[1]</a>
Flash Point	65 °C (149 °F) - closed cup <a href="#">[1]</a>

## Synthesis and Purification

The synthesis of **(5-Chloro-1-pentynyl)trimethylsilane** is typically achieved through a Grignard reaction followed by silylation. The causality behind this approach lies in the robust and well-established nature of these reactions for forming carbon-carbon and carbon-silicon bonds.

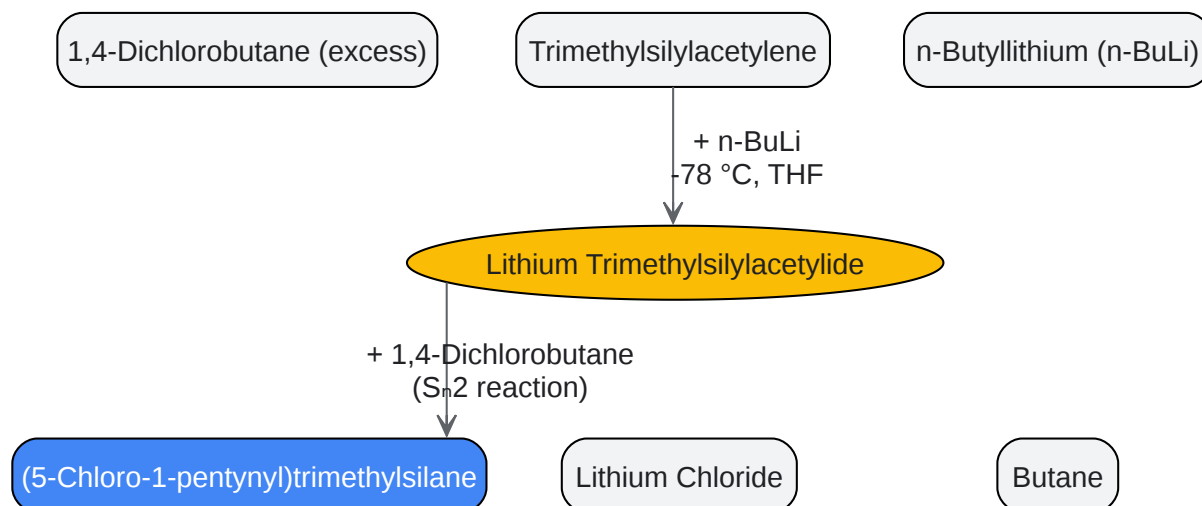
## Synthetic Rationale and Mechanism

The most common synthetic route involves the reaction of ethynyltrimethylsilane with a Grignard reagent derived from a dihaloalkane, such as 1-bromo-3-chloropropane or a similar C3 synthon. A more direct, though less commonly cited route, would involve the lithiation of trimethylsilylacetylene followed by reaction with 1,4-dichlorobutane. The latter is conceptually simpler for illustrative purposes.

- **Deprotonation:** Trimethylsilylacetylene is deprotonated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperature (-78 °C) to form the lithium acetylide. This is a classic acid-base reaction where the sp-hybridized C-H bond is sufficiently acidic to be removed by the strong base.
- **Nucleophilic Substitution:** The resulting highly nucleophilic acetylide then attacks one of the electrophilic carbon atoms of 1,4-dichlorobutane in an SN2 reaction. Using a large excess of the dichlorobutane helps to minimize the undesired dialkylation product.

The choice of 1,4-dichlorobutane is critical; it provides the necessary four-carbon spacer with a terminal chloride ready for further functionalization.

## Visualization of the Synthetic Pathway



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Caption: Synthetic workflow for **(5-Chloro-1-pentynyl)trimethylsilane**.

## Experimental Protocol: Synthesis

This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
- **Acetylide Formation:** Slowly add trimethylsilylacetylene to the cooled THF. Then, add n-butyllithium (typically 1.6 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour. The formation of the lithium salt results in a slight color change.
- **Alkylation:** In a separate flask, dissolve a 5-fold molar excess of 1,4-dichlorobutane in anhydrous THF. Add this solution to the lithium acetylide solution via cannula.
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

- Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ) at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.
- Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.

## Purification

The crude product is typically a mixture of the desired product, unreacted starting materials, and byproducts. Purification is essential for obtaining the compound at high purity (>97%).

- Method of Choice: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying **(5-Chloro-1-pentynyl)trimethylsilane** on a laboratory scale. Its reported boiling point of 75-77 °C at 20.6 mmHg allows for separation from less volatile impurities.<sup>[1]</sup>
- Alternative Method: For smaller scales or for removing highly polar impurities, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be employed.

## Structural Elucidation and Characterization

Confirming the structure and assessing the purity of **(5-Chloro-1-pentynyl)trimethylsilane** requires a combination of spectroscopic and chromatographic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

- $^1\text{H}$  NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
  - Trimethylsilyl (TMS) group: A sharp, strong singlet integrating to 9 protons is expected around  $\delta$  0.15 ppm. This is characteristic of the chemically equivalent protons on the three methyl groups attached to the silicon atom.

- Methylene protons: Three distinct methylene ( $-\text{CH}_2-$ ) groups are present.
  - The protons adjacent to the chlorine atom ( $-\text{CH}_2\text{Cl}$ ) will be the most deshielded, appearing as a triplet around  $\delta$  3.5-3.6 ppm.
  - The protons adjacent to the alkyne ( $-\text{C}\equiv\text{C}-\text{CH}_2-$ ) will appear as a triplet around  $\delta$  2.3-2.4 ppm.
  - The central methylene group ( $-\text{CH}_2-\text{CH}_2-\text{CH}_2-$ ) will appear as a quintet or multiplet around  $\delta$  1.8-2.0 ppm, being coupled to the two adjacent methylene groups.
- $^{13}\text{C}$  NMR Analysis: The carbon NMR spectrum confirms the carbon backbone.
  - Alkyne carbons: Two quaternary signals are expected for the alkyne carbons, typically in the range of  $\delta$  80-110 ppm. The carbon directly attached to the silicon atom will be slightly upfield compared to the other alkyne carbon.
  - Alkyl carbons: Signals for the three methylene carbons will appear in the aliphatic region ( $\delta$  20-50 ppm). The carbon attached to the chlorine atom will be the most deshielded ( $\sim\delta$  44 ppm).
  - TMS carbons: A single signal for the three equivalent methyl carbons of the TMS group will appear far upfield, typically around  $\delta$  0 ppm.<sup>[5]</sup>

Table 2: Predicted NMR Data (in  $\text{CDCl}_3$ )

Assignment	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
$-\text{Si}(\text{CH}_3)_3$	$\sim 0.15$ (s, 9H)	$\sim 0.0$
$-\text{C}\equiv\text{C}-\text{CH}_2-$	$\sim 2.35$ (t, 2H)	$\sim 20.0$
$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$	$\sim 1.90$ (quint, 2H)	$\sim 31.5$
$-\text{CH}_2-\text{Cl}$	$\sim 3.55$ (t, 2H)	$\sim 44.0$
$-\text{C}\equiv\text{C}-$	N/A	$\sim 85.0$
$-\text{C}\equiv\text{C}-$	N/A	$\sim 105.0$

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

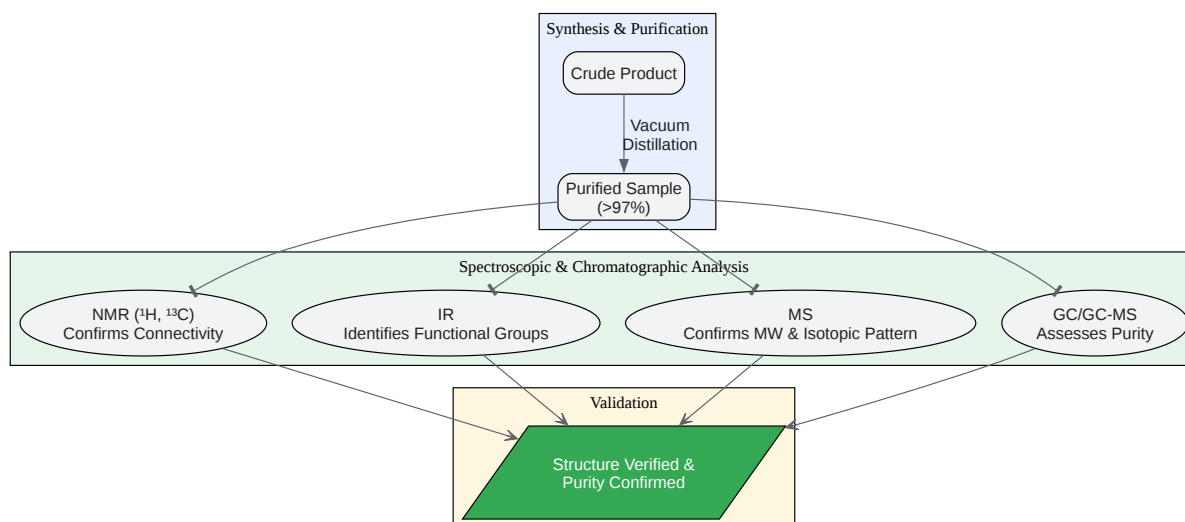
- **C≡C Stretch:** A weak to medium, sharp absorption band is expected in the range of 2170-2180  $\text{cm}^{-1}$ . The terminal alkyne C-H stretch (around 3300  $\text{cm}^{-1}$ ) will be absent due to the TMS protection.
- **C-H Stretches ( $\text{sp}^3$ ):** Strong absorption bands will appear just below 3000  $\text{cm}^{-1}$  (typically 2850-2960  $\text{cm}^{-1}$ ) corresponding to the C-H bonds of the methylene and methyl groups.
- **Si-C Stretch:** Characteristic absorptions for the Si-C bond are typically found around 1250  $\text{cm}^{-1}$  (symmetric deformation) and 840  $\text{cm}^{-1}$  (rocking).
- **C-Cl Stretch:** A medium to strong absorption in the fingerprint region, typically between 650-750  $\text{cm}^{-1}$ , corresponds to the C-Cl stretching vibration.<sup>[6]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion ( $\text{M}^+$ ):** The electron ionization (EI) mass spectrum should show the molecular ion peak. A key feature will be the isotopic pattern for chlorine. There will be two peaks,  $[\text{M}]^+$  and  $[\text{M}+2]^+$ , in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes. For  $\text{C}_8\text{H}_{15}\text{ClSi}$ , the  $[\text{M}]^+$  peak for the  $^{35}\text{Cl}$  isotope would be at  $m/z$  174.06, and the  $[\text{M}+2]^+$  peak for  $^{37}\text{Cl}$  would be at  $m/z$  176.06.
- **Key Fragments:** A prominent fragment is often observed at  $m/z$  73, corresponding to the stable  $[\text{Si}(\text{CH}_3)_3]^+$  cation. Loss of a chlorine atom ( $m/z$  139) or cleavage of the alkyl chain can also produce characteristic fragments.

## Visualization of the Characterization Workflow



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